REACTION_CXSMILES
|
[C:1]1([CH3:10])[CH:6]=[CH:5][C:4]([N:7]=[C:8]=O)=[CH:3][CH:2]=1.[N-:11]=[C:12]=O.C1(P2(=O)[CH2:24][CH2:23][C:22]([CH3:25])=[CH:21]2)C=CC=CC=1.Cl[C:28](Cl)=C(Cl)Cl>>[C:1]1([CH3:10])[CH:6]=[CH:5][C:4]([N:7]=[C:8]=[N:11][C:12]2[CH:24]=[CH:23][C:22]([CH3:25])=[CH:21][CH:28]=2)=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)N=C=O)C
|
Name
|
2,2,2-diazabicyclo-octane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-]=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P1(C=C(CC1)C)=O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-]=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=C(Cl)Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The red-brown single phase liquid was distilled in vacuo
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)N=C=NC1=CC=C(C=C1)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |